N-Methyldihexylamine

Description

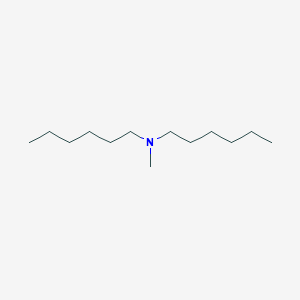

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMGZMHIXYRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403165 | |

| Record name | N-Methyldihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37615-53-5 | |

| Record name | N-Methyldihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyldihexylamine from Dihexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-methyldihexylamine from dihexylamine, with a focus on the Eschweiler-Clarke reaction. It is intended for an audience with a background in organic chemistry and aims to deliver not just procedural steps but also the underlying chemical principles and practical insights essential for successful synthesis.

Introduction and Strategic Overview

The methylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound, a tertiary amine, serves as a valuable intermediate and building block in various chemical applications. Among the available methods for N-methylation, the Eschweiler-Clarke reaction stands out for its efficiency, operational simplicity, and avoidance of over-alkylation to form quaternary ammonium salts.[1][2][3] This guide will primarily focus on this classic and reliable method.

Alternative Methylation Strategies:

While the Eschweiler-Clarke reaction is often preferred, other methods for the N-methylation of secondary amines exist, including:

-

Reductive amination with other reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of formic acid.[4][5]

-

Alkylation with methylating agents: Reagents like methyl iodide or dimethyl sulfate can be employed, though these often lead to the formation of quaternary ammonium salts as byproducts.[6]

-

Catalytic methods: Recent advancements have explored the use of catalysts with methanol or paraformaldehyde as the methyl source.[4][7]

For the synthesis of this compound from dihexylamine, the Eschweiler-Clarke reaction provides a direct and high-yielding route, making it the method of choice for this guide.

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a one-pot reductive amination that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][8] The overall transformation is the methylation of a primary or secondary amine to the corresponding tertiary amine.[3]

Core Reaction:

(C₆H₁₃)₂NH + CH₂O + HCOOH → (C₆H₁₃)₂NCH₃ + H₂O + CO₂

Mechanistic Breakdown:

The reaction proceeds through a well-established mechanism:

-

Iminium Ion Formation: The secondary amine, dihexylamine, first reacts with formaldehyde in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then readily dehydrates to form a transient iminium ion.[3][8]

-

Hydride Transfer: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion.[1][2]

-

Irreversible Decarboxylation: This hydride transfer is accompanied by the irreversible loss of carbon dioxide, which drives the reaction to completion.[2]

A key advantage of this reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of quaternary ammonium salts.[2]

Diagram of the Eschweiler-Clarke Reaction Mechanism:

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound from dihexylamine.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Dihexylamine | C₁₂H₂₇N | 185.35 | ≥97.0% |

| Formaldehyde | CH₂O | 30.03 | 37% aqueous solution |

| Formic Acid | HCOOH | 46.03 | ≥95% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Sodium Hydroxide | NaOH | 40.00 | Pellets or solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dihexylamine (1.0 eq) with a 37% aqueous solution of formaldehyde (1.1 eq).

-

Addition of Formic Acid: To this mixture, slowly add formic acid (1.8 eq). The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary.[3]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 18-24 hours.[3][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The evolution of carbon dioxide will be observed.[9]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add a concentrated solution of sodium hydroxide to basify the mixture to a pH of approximately 11. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow for this compound synthesis.

Characterization and Quality Control

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a characteristic singlet for the N-methyl protons, along with signals corresponding to the two hexyl chains.

-

¹³C NMR will confirm the presence of the N-methyl carbon and the carbons of the hexyl groups.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and confirming its molecular weight. The mass spectrum should show the molecular ion peak corresponding to this compound (m/z = 199.38).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations. The absence of an N-H stretch (present in the starting dihexylamine) is a key indicator of a successful reaction.

Safety Considerations

-

Dihexylamine: Corrosive and can cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde: A known carcinogen and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood.

-

Formic Acid: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature within the recommended range. Monitor reaction progress by TLC or GC-MS. |

| Low Yield | Inefficient extraction. | Ensure the aqueous phase is sufficiently basified before extraction. Perform multiple extractions. |

| Presence of Starting Material | Incomplete reaction. | See "Incomplete Reaction" above. Consider a slight excess of formaldehyde and formic acid. |

| Formation of Byproducts | Side reactions due to impurities or incorrect stoichiometry. | Use high-purity reagents. Carefully control the stoichiometry of the reactants. |

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of this compound from dihexylamine. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable tertiary amine in high yield and purity. Careful attention to safety, proper work-up procedures, and thorough characterization are paramount to achieving successful and reproducible results. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of N-methylated amines.

References

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Process for the purification of tertiary amines. (1980). Google Patents.

- Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Eschweiler-Clarke Reaction - NROChemistry. (n.d.).

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2014). Organic Process Research & Development, 18(11), 1474-1480.

- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5035.

- Reductive amination - Wikipedia. (n.d.).

- N-Methylation of Secondary Amines - Benchchem. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- This compound synthesis - ChemicalBook. (n.d.).

- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Scientific Reports, 14(1), 8963.

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. (2014).

- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). Scientific Reports, 14(1), 8963.

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (1965). Google Patents.

- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega, 8(33), 30135-30143.

- This compound | C13H29N | CID 4426313 - PubChem. (n.d.).

Sources

- 1. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 10. This compound | C13H29N | CID 4426313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-Methyldihexylamine via reductive amination

<An In-depth Technical Guide to the Synthesis of N-Methyldihexylamine via Reductive Amination

This technical guide provides a comprehensive overview of the synthesis of the tertiary amine, this compound, through reductive amination. Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering significant advantages over traditional alkylation methods by minimizing the formation of quaternary ammonium salts.[1][2] This document will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss key process parameters and optimization strategies. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust and reliable method for the preparation of tertiary amines.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[3] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4][5] This one-pot approach is highly efficient and widely employed in both academic and industrial settings due to its high yields and operational simplicity.[5][6]

The synthesis of this compound, a tertiary amine, can be effectively achieved by the reductive amination of hexanal with methylamine, followed by a second reductive amination with another molecule of hexanal. Alternatively, a more direct approach involves the reaction of dihexylamine with formaldehyde. However, for the purpose of this guide, we will focus on the reaction between N-methylhexylamine and hexanal, a common strategy for building up tertiary amines.

Mechanistic Insights

The reductive amination process can be conceptually divided into two key stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines), which can then isomerize to an iminium ion. The formation of the imine or iminium ion is typically catalyzed by mild acid.[1]

-

Reduction: The intermediate imine or iminium ion is subsequently reduced to the amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common and selective.[1][7] These reagents are particularly effective because they selectively reduce the protonated imine or iminium ion much faster than the starting carbonyl compound.[6][8]

For the synthesis of this compound from N-methylhexylamine and hexanal, the reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.

Caption: Reductive amination of N-methylhexylamine with hexanal.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent. This reagent is preferred for its mildness, selectivity, and the avoidance of toxic cyanide byproducts associated with sodium cyanoborohydride.[3][8]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| N-Methylhexylamine | 115.22 | 11.5 g | 0.1 | 1.0 |

| Hexanal | 100.16 | 11.0 g | 0.11 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 25.4 g | 0.12 | 1.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Acetic Acid | 60.05 | 6.0 g | 0.1 | 1.0 |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-methylhexylamine (11.5 g, 0.1 mol) and dichloromethane (200 mL).

-

Begin stirring the solution and add hexanal (11.0 g, 0.11 mol) dropwise over 5 minutes.

-

Add acetic acid (6.0 g, 0.1 mol) to the reaction mixture. The acetic acid acts as a catalyst for iminium ion formation.[8]

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

In a separate beaker, carefully weigh sodium triacetoxyborohydride (25.4 g, 0.12 mol). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. Caution: The reaction may be exothermic.

-

Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to afford the pure this compound.

Process Optimization and Considerations

Several factors can influence the efficiency and outcome of the reductive amination reaction. Careful consideration of these parameters is crucial for achieving high yields and purity.

-

Choice of Reducing Agent: While sodium triacetoxyborohydride is an excellent choice, other reducing agents like sodium cyanoborohydride can also be used.[1] However, NaBH₃CN is toxic and requires careful pH control (typically pH 6-7) to avoid the release of hydrogen cyanide gas.[3] Sodium borohydride (NaBH₄) is generally not suitable for one-pot reductive aminations as it can readily reduce the starting aldehyde or ketone.[9]

-

Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with sodium triacetoxyborohydride.[8] Tetrahydrofuran (THF) can also be used.[10] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can lead to decomposition of the reagent.[9][11]

-

Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is typically used to ensure complete conversion of the starting amine.

-

Temperature: Most reductive aminations are carried out at room temperature. However, for less reactive substrates, gentle heating may be required.

-

Work-up and Purification: A standard aqueous work-up is usually sufficient to isolate the crude product. Purification by distillation or column chromatography is often necessary to obtain the final product in high purity.

Alternative Synthetic Routes

While the direct reductive amination of N-methylhexylamine is a robust method, other strategies can also be employed for the synthesis of this compound.

-

Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][12] It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[13] A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts.[2][12]

-

Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives to reductively aminate aldehydes and ketones.[14][15] It is often used for the synthesis of N-formylated products which can then be hydrolyzed to the corresponding amine.[15]

Caption: Alternative synthetic routes to this compound.

Conclusion

The synthesis of this compound via reductive amination is a highly efficient and reliable method that offers significant advantages over traditional alkylation techniques. The use of mild and selective reducing agents like sodium triacetoxyborohydride allows for a straightforward, one-pot procedure with high yields. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can consistently achieve the desired tertiary amine product with high purity. This guide provides a solid foundation for the successful implementation of this important transformation in a laboratory setting.

References

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

-

Wang, Y., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4975. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Grokipedia. Eschweiler–Clarke reaction. [Link]

-

Li, H., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(74), 10426-10429. [Link]

-

Khan, S. A., & Siddiqui, Z. N. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 16-41. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Zhang, Y., et al. (2019). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. The Journal of Organic Chemistry, 84(15), 9645-9654. [Link]

-

Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12(11), 1058-1065. [Link]

-

Rowles, I., & Aleku, G. A. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(14), 8037-8061. [Link]

-

ResearchGate. The Leuckart Reaction. [Link]

-

Borch, R. F., & Hassid, A. I. (1972). N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

-

Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 30(11), 2001-2007. [Link]

-

Cope, A. C., & Le Bel, N. A. (1960). Ethylamine, N-methyl-. Organic Syntheses, 40, 63. [Link]

-

Bomboş, D., et al. (2021). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. Polymers, 13(21), 3745. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

ResearchGate. Microwave-assisted Leuckart reaction in N-methylformamide. [Link]

-

ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]

-

ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. [Link]

-

Lee, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 11047-11054. [Link]

-

National Library of Medicine. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. (1999).

- Google Patents. (2011). CN102070461A - Synthesis method of N-methyl isopropylamine.

-

PubChem. This compound. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to N-Methyldihexylamine: Structure, Properties, and Applications

Abstract

N-Methyldihexylamine (MDHA) is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two hexyl chains. This structure imparts specific physicochemical properties, such as high lipophilicity and a defined steric profile, making it a subject of interest in both materials science and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of MDHA's chemical structure, core properties, spectroscopic signature, synthesis, and applications, with a particular focus on its relevance to researchers in drug development.

Chemical Structure and Physicochemical Properties

This compound is an aliphatic tertiary amine. Its structure consists of a nitrogen atom covalently bonded to a methyl group and two n-hexyl groups. The IUPAC name for this compound is N-hexyl-N-methylhexan-1-amine.[1] The long alkyl chains dominate the molecular structure, rendering the molecule largely nonpolar and lipophilic. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, which are central to its chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 37615-53-5 | [1][2] |

| Molecular Formula | C₁₃H₂₉N | [1][2] |

| Molecular Weight | 199.38 g/mol | [1][2] |

| Boiling Point | 146 °C at 48 mmHg | [2] |

| Density | 0.775 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.433 | [2] |

| Flash Point | 89 °C | [2] |

| pKa (Predicted) | 10.23 ± 0.50 | [2] |

| XLogP3 (Predicted) | 4.9 | [1] |

The high boiling point and flash point indicate relatively low volatility under standard laboratory conditions, simplifying handling. The predicted pKa is typical for an aliphatic tertiary amine, confirming its basic character. The high predicted XLogP value of 4.9 underscores its significant lipophilicity, suggesting high solubility in nonpolar organic solvents and low solubility in aqueous media.

Spectroscopic Characterization Profile

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp singlet, integrating to three protons, should appear in the upfield region (typically 2.2-2.6 ppm), corresponding to the N-methyl group.[3][4] The two hexyl chains will produce a series of overlapping multiplets between approximately 0.8 and 2.4 ppm. The terminal methyl groups (CH₃) of the hexyl chains will appear as a triplet around 0.9 ppm. The methylene group adjacent to the nitrogen (α-CH₂) is expected to be the most downfield of the alkyl signals (around 2.2-2.4 ppm) due to the deshielding effect of the nitrogen atom.[3]

-

¹³C NMR: Due to the symmetry of the two hexyl chains, the ¹³C NMR spectrum should display 8 distinct signals: one for the N-methyl carbon, one for the α-carbon of the hexyl chains, four for the internal methylene carbons of the hexyl chains, and one for the terminal methyl carbon of the hexyl chains. The carbon atoms closer to the electronegative nitrogen atom will appear further downfield.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most diagnostically significant feature is the absence of absorption bands in the 3300-3500 cm⁻¹ region. This confirms its identity as a tertiary amine, as there are no N-H bonds to produce the characteristic stretching vibrations seen in primary and secondary amines.[3][4] The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ from the methyl and methylene groups. A C-N stretching absorption, typically weaker, is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 199. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4] This process results in the formation of a stable, resonance-stabilized iminium cation. For MDHA, two primary α-cleavage events are possible:

-

Loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains, leading to a prominent fragment ion at m/z = 128.

-

Loss of a methyl radical (CH₃) is less favorable but possible.

Synthesis and Purification

This compound can be prepared through various synthetic routes. A common laboratory-scale approach is the reductive amination of dihexylamine with formaldehyde. An alternative method involves the deoxygenation of the corresponding N-oxide.[5]

Example Protocol: Deoxygenation of N,N-Dihexyl-N-methylamine N-oxide

This protocol is based on a general procedure for the reduction of tertiary amine N-oxides using phenylboronic acid, a method valued for its mild conditions.[5] The causality behind this choice lies in the ability of phenylboronic acid to act as an efficient oxygen acceptor to deoxygenate the N-oxide precursor.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure tube equipped with a stirrer bar, combine N,N-dihexyl-N-methylamine N-oxide (1 mmol, 1.0 equiv.) and phenylboronic acid (1.0 equiv.) in dichloroethane (2 mL).

-

Heating: Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

-

Extraction: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and 1N aqueous sodium hydroxide solution (3 x 5 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the pure product.

Applications in Research and Development

Materials Science

This compound has been utilized as a synthetic precursor in materials science. Specifically, it can be used to synthesize comb-shaped cationic poly(2,6-dimethylphenylenoxide) (PPO) polymers.[2] These polymers, featuring two hexyl side chains derived from the amine, are designed for use as anion-exchange membranes (AEMs), which are critical components in electrochemical devices like fuel cells.

Potential in Drug Discovery and Development

While specific applications in marketed drugs are not documented, the structural motifs within this compound are highly relevant to medicinal chemistry. The introduction of N-alkyl groups is a cornerstone strategy in lead optimization.[6]

-

Modulation of Physicochemical Properties: The two hexyl chains confer significant lipophilicity (LogP). In a drug candidate, incorporating such a moiety would drastically increase its ability to cross lipid bilayers, potentially enhancing blood-brain barrier penetration or cell membrane permeability. The N-methyl group can also fine-tune steric interactions and electronic properties.[6]

-

Metabolic Stability: Tertiary amines can sometimes block metabolic N-dealkylation pathways that are common for primary and secondary amines, potentially increasing a drug's half-life. The methyl group itself can also serve as a "soft metabolic point" or, conversely, enhance stability depending on its position.[6]

-

Receptor Interactions: The long alkyl chains can engage in hydrophobic or van der Waals interactions within the binding pockets of target proteins and enzymes, potentially increasing binding affinity and potency.[7] The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[7]

Therefore, this compound represents a valuable building block for creating novel chemical entities where high lipophilicity and a tertiary amine scaffold are desired for optimizing pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use non-sparking tools, as the material may be combustible.[8] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4426313, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H29N). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

Rice University. (2016, September 14). Chemists make strides to simplify drug design, synthesis. Retrieved from [Link]

-

de Oliveira, C. S., & de L. Ferreira, S. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

Sources

- 1. This compound | C13H29N | CID 4426313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 37615-53-5 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. fishersci.com [fishersci.com]

Introduction: Defining the Molecular Identity of N-Methyldihexylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyldihexylamine

This compound (IUPAC Name: N-hexyl-N-methylhexan-1-amine) is a tertiary amine with the chemical formula C₁₃H₂₉N.[1] As a molecule of interest in various research and development sectors, including its use as a chemical intermediate, its unambiguous identification and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required by researchers and drug development professionals to confirm structure, ensure quality, and understand chemical behavior.

This guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles behind the data acquisition, interpret the resulting spectra with field-proven insights, and demonstrate how these techniques synergize to provide an unequivocal structural confirmation.

| Identifier | Value |

| IUPAC Name | N-hexyl-N-methylhexan-1-amine |

| Molecular Formula | C₁₃H₂₉N |

| Molecular Weight | 199.38 g/mol [1] |

| CAS Number | 37615-53-5[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map the connectivity and chemical environment of every atom in the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for amines and its single residual proton peak (at ~7.26 ppm) that is easily identified.[2]

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for both ¹H and ¹³C spectra.[3]

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).[4]

-

For ¹³C NMR, a proton-decoupled experiment is standard, which results in a spectrum of singlets, simplifying the identification of unique carbon environments.

-

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to simple alkanes.

Caption: Labeled protons on this compound for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| (a) | N-CH ₃ | 3H | Singlet (s) | 2.2 - 2.6 |

| (b) | N-CH ₂- | 4H | Triplet (t) | 2.2 - 2.5 |

| (c) | N-CH₂-CH ₂- | 4H | Multiplet (m) | 1.4 - 1.6 |

| (d) | -(CH ₂)₃- | 12H | Multiplet (m) | 1.2 - 1.4 |

| (e) | -CH ₃ | 6H | Triplet (t) | 0.8 - 1.0 |

Data sourced from SpectraBase and interpreted based on established chemical shift principles.[5][6]

-

N-Methyl Protons (a): These three protons on the methyl group attached directly to the nitrogen appear as a sharp singlet between 2.2 and 2.6 ppm.[6] The singlet multiplicity arises because there are no adjacent protons to couple with. Its downfield position is a direct result of the nitrogen's deshielding effect.

-

N-Methylene Protons (b): The four protons on the two CH₂ groups directly bonded to the nitrogen are also deshielded, appearing as a triplet around 2.2-2.5 ppm. The signal is split into a triplet by the two adjacent protons on the next carbon in the chain (c).

-

Alkyl Chain Protons (c, d): The remaining methylene groups of the hexyl chains appear as overlapping multiplets in the typical aliphatic region of 1.2-1.6 ppm.

-

Terminal Methyl Protons (e): The six protons of the two terminal methyl groups are the most shielded, appearing furthest upfield as a characteristic triplet around 0.9 ppm, split by the adjacent CH₂ group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments. Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.

Caption: Labeled carbons on this compound for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label | Assignment | Approx. Chemical Shift (δ, ppm) |

| (a) | N-C H₃ | 40 - 45 |

| (b) | N-C H₂- | 55 - 60 |

| (c) | N-CH₂-C H₂- | 25 - 30 |

| (d) | -C H₂- | 30 - 35 |

| (e) | -C H₂- | 20 - 25 |

| (f) | -C H₂-C H₃ | 20 - 25 |

| (g) | -C H₃ | 10 - 15 |

Data interpreted from PubChem records and general principles of ¹³C NMR.[1]

The spectrum shows seven distinct signals, consistent with the seven unique carbon environments in the molecule (the two hexyl chains are identical). The carbons directly attached to the nitrogen (a and b) are the most downfield, with the remaining aliphatic carbons appearing in the 10-35 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Application: A single drop of neat (undiluted) this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of an ATR accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. An air background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectrum Analysis

The most telling feature in the IR spectrum of this compound is what is absent.

Caption: Key IR vibrational modes for a tertiary amine.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2800 - 3000 | C-H Stretch (Aliphatic) | Confirms the presence of the alkyl (hexyl and methyl) chains.[7] |

| 1020 - 1250 | C-N Stretch | Indicates the carbon-nitrogen single bond of the tertiary amine.[8][9] |

| 3300 - 3500 | N-H Stretch | Absent . This is definitive proof of a tertiary amine, as there are no hydrogen atoms directly bonded to the nitrogen.[6][8][10] |

The spectrum is dominated by strong, sharp peaks in the 2800-3000 cm⁻¹ region, characteristic of C-H stretching in the methyl and methylene groups. A weaker but important band appears in the 1250-1020 cm⁻¹ range, corresponding to the C-N bond stretch.[9] The absence of any bands in the 3300-3500 cm⁻¹ region conclusively rules out the presence of a primary or secondary amine.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-GC-MS

-

Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from any impurities. The pure compound then enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation & Analysis: The high energy of the molecular ion causes it to fragment into smaller, charged pieces. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Analysis

-

The Nitrogen Rule: For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd-numbered mass-to-charge ratio.[6][11] this compound (C₁₃H₂₉N) has a molecular weight of 199.38, and its molecular ion (M⁺•) is observed at m/z = 199, confirming the presence of a single nitrogen atom.[1]

-

α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[11][12] This cleavage results in a stable, resonance-stabilized iminium ion. The loss of the largest alkyl radical is generally preferred.[13]

Caption: Dominant α-cleavage fragmentation of this compound.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formation Mechanism |

| 199 | [C₁₃H₂₉N]⁺• | Molecular Ion (M⁺•) |

| 128 | [C₈H₁₈N]⁺ | Base Peak. α-cleavage with loss of a pentyl radical (•C₅H₁₁). |

| 44 | [C₂H₆N]⁺ | α-cleavage with loss of a hexyl radical, followed by rearrangement. |

The most abundant peak in the spectrum (the base peak) is observed at m/z = 128. This corresponds to the iminium ion formed by α-cleavage and the loss of a pentyl radical (mass = 71 amu) from one of the hexyl chains. This specific fragmentation is a hallmark of this structure.

Conclusion: A Synergistic Confirmation of Structure

The spectroscopic data, when synthesized, provides an unambiguous and self-validating confirmation of the structure of this compound.

-

NMR meticulously maps the complete C-H framework, confirming the presence and connectivity of one N-methyl group and two N-hexyl chains.

-

IR definitively identifies the functional group as a tertiary amine through the characteristic absence of an N-H stretch and the presence of a C-N stretch.

-

MS confirms the molecular weight (199 amu) and the presence of a single nitrogen atom via the Nitrogen Rule, while the specific α-cleavage fragmentation pattern leading to a base peak at m/z 128 is a unique fingerprint for this molecule.

Together, these techniques provide the rigorous, multi-faceted analytical evidence required by researchers and quality control professionals to proceed with confidence in their work.

References

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Vertex AI Search.

-

This compound | C13H29N | CID 4426313. PubChem, National Institutes of Health. [Link]

-

GCMS Section 6.15. Whitman College. [Link]

-

IR: amines. University of Calgary. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. This compound | C13H29N | CID 4426313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. epfl.ch [epfl.ch]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. GCMS Section 6.15 [people.whitman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Methyldihexylamine

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of molecules is paramount. N-Methyldihexylamine (C₁₃H₂₉N), a tertiary amine with significant applications as a specialty intermediate and in materials research, presents a classic yet insightful case for structural analysis.[1][2][3] Its long alkyl chains and tertiary amine core offer distinct features that are readily interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive, field-tested framework for the ¹H NMR analysis of this compound, moving from foundational principles to predictive analysis and culminating in a robust experimental protocol. Our approach emphasizes not just the "how" but the critical "why" behind each analytical step, ensuring a deep, actionable understanding for researchers and drug development professionals.

Foundational Principles: ¹H NMR Spectroscopy of Tertiary Amines

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an applied magnetic field (B₀). Irradiation with radiofrequency energy can induce a "spin flip" to a higher energy state. The precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the proton, an effect known as the chemical shift (δ) .[4][5]

Two primary factors govern the chemical shift of protons in a molecule like this compound:

-

Shielding and Deshielding: The electron cloud surrounding a proton generates a small, local magnetic field that opposes the main applied field. This is a shielding effect, requiring a higher applied field to achieve resonance, and results in an "upfield" chemical shift (lower ppm value). Conversely, if electron density is withdrawn from the proton, it is deshielded, experiences more of the main magnetic field, and resonates "downfield" (higher ppm value).[4][5] The electronegative nitrogen atom in this compound is the dominant cause of deshielding for adjacent protons.[6][7]

-

Spin-Spin Coupling: The magnetic field of a proton can influence the magnetic environment of protons on adjacent, non-equivalent carbons. This interaction, transmitted through the bonding electrons, causes the NMR signals to be split into multiple lines, a phenomenon called multiplicity. The number of lines in a signal follows the n+1 rule , where 'n' is the number of non-equivalent neighboring protons.[8][9]

For tertiary amines specifically, the protons on the carbons directly attached to the nitrogen (the α-carbons) are significantly deshielded, typically appearing in the 2.3-3.0 ppm region of the spectrum.[6][10] This provides a clear diagnostic window for identifying these key structural motifs.

Predictive Analysis of the this compound Spectrum

Before entering the laboratory, a senior scientist will mentally deconstruct the molecule to predict its spectral output. This predictive exercise is crucial for efficient and accurate interpretation of the experimental data. This compound has a plane of symmetry through the nitrogen atom, which simplifies the spectrum by making the two hexyl chains chemically equivalent. This results in six distinct proton environments.

Visualizing Proton Environments

The structure and unique proton environments of this compound are illustrated below. Each label (a-f) corresponds to a set of chemically equivalent protons that will produce a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with unique proton environments labeled (a-f).

Data Presentation: Predicted ¹H NMR Spectral Parameters

The following table summarizes the expected chemical shift, integration, and multiplicity for each unique proton in this compound. These predictions are grounded in established chemical shift ranges and the principles of spin-spin coupling.[6][11][12]

| Proton Label | # of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Causality and Field Insights |

| a (N-CH₃) | 3H | ~ 2.2 - 2.4 | Singlet (s) | Deshielded by the adjacent electronegative nitrogen. No adjacent protons, hence a singlet. |

| b (N-CH₂-) | 4H | ~ 2.3 - 2.6 | Triplet (t) | Strongly deshielded by direct attachment to nitrogen. Split into a triplet by the two adjacent 'c' protons (n=2, n+1=3). |

| c (-CH₂-) | 4H | ~ 1.4 - 1.6 | Multiplet (m) | Less deshielded than 'b'. Adjacent to two 'b' protons and two 'd' protons, leading to a complex multiplet. |

| d (-CH₂CH₂CH₂-) | 8H | ~ 1.2 - 1.4 | Multiplet (m) | Located in the standard alkyl region. Signals for these two sets of methylene protons are expected to overlap significantly, creating a broad, poorly resolved multiplet. |

| e (-CH₂CH₃) | 4H | ~ 1.2 - 1.4 | Multiplet (m) | Also in the standard alkyl region, likely overlapping with 'd'. Adjacent to 'd' and 'f' protons. |

| f (-CH₃) | 6H | ~ 0.8 - 1.0 | Triplet (t) | Most shielded (upfield) protons, characteristic of a terminal alkyl methyl group. Split into a triplet by the two adjacent 'e' protons (n=2, n+1=3).[11] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis rests upon a meticulously executed experimental protocol. The following steps represent a self-validating system designed to produce a clean, high-resolution ¹H NMR spectrum of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable time.[13][14][15]

-

Solvent Choice: Add approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules as it is an excellent solvent and its residual proton signal is a well-defined singlet at ~7.26 ppm that does not interfere with the expected signals.[16] Using a solvent that contains an internal standard like tetramethylsilane (TMS) is critical for referencing the chemical shift scale to 0.0 ppm.[4]

-

Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. The required volume ensures the sample fills the detection region of the NMR coil.[13]

-

Filtration (Conditional): If any solid particles are visible, the solution must be filtered.[14] This can be achieved by pushing a small plug of glass wool into the neck of the Pasteur pipette before transferring the solution. Particulates in the sample will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[14]

-

-

Data Acquisition and Processing:

-

Instrument Insertion: Carefully wipe the outside of the NMR tube and place it in the spectrometer's sample holder.

-

Locking and Shimming: The spectrometer will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift. The "shimming" process involves adjusting currents in specialized coils to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

-

Acquisition: A standard ¹H acquisition experiment is performed. The number of scans can be adjusted based on sample concentration, but 8 to 16 scans are typically adequate.

-

Processing: The raw data (a free induction decay, or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected to ensure all peaks are upright and baseline-corrected to produce a flat, horizontal baseline.

-

Calibration and Integration: The chemical shift of the TMS signal is set to exactly 0.0 ppm. The integral of each signal is then calculated. The software is used to set the integral of one distinct peak (e.g., the terminal methyl triplet 'f') to its known proton count (6H), and all other integrals will be automatically scaled relative to this reference.[8]

-

By adhering to this rigorous protocol, the resulting spectrum will be a trustworthy representation of the molecular structure, ready for final interpretation against the predictive model. This synergy of prediction and high-quality experimental data is the hallmark of expert analytical chemistry.

References

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). This compound (C13H29N). PubChemLite. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

Pohl, R., Dračínský, M., Slavětínská, L., & Buděšínský, M. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylhexylamine. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Bull, S. D., et al. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 5(6), 1067-1073. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Typical Proton NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methylhexylamin - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2020). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University College London. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). HIGH RESOLUTION NMR SPECTRA. Retrieved from [Link]

-

ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-diethylhexylamine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | C13H29N | CID 4426313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 37615-53-5 [amp.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Role of 13C NMR in Amine Characterization

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of N-Methyldihexylamine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS No: 37615-53-5).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize NMR for molecular characterization and structural elucidation. This document delves into the theoretical principles governing the chemical shifts, presents predicted spectral data with detailed assignments, and outlines a robust experimental protocol for data acquisition.

13C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[3] Unlike 1H NMR, which provides information about the proton environment, 13C NMR directly probes the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and their respective chemical environments.[4] For aliphatic amines such as this compound, this technique is particularly powerful for confirming the integrity of the alkyl chains, identifying the substitution pattern on the nitrogen atom, and providing a unique spectral fingerprint for the compound.

This compound (C₁₃H₂₉N) is a tertiary amine featuring a methyl group and two hexyl chains attached to the nitrogen atom.[1][5] Its structure presents a case of chemical equivalence where the two hexyl chains are identical, simplifying the expected spectrum. This guide will explore the factors that dictate the specific resonance frequencies (chemical shifts) for each carbon atom in this molecule.

Foundational Principles: Factors Influencing 13C Chemical Shifts in Aliphatic Amines

The chemical shift (δ) of a 13C nucleus is primarily determined by the local electronic environment. Several key factors influence the observed shifts in this compound and related aliphatic amines.

-

Inductive Effect of Nitrogen: The nitrogen atom is more electronegative than carbon. This property causes a withdrawal of electron density from adjacent carbon atoms, an effect known as deshielding.[6] Consequently, the carbons directly bonded to the nitrogen (the α-carbons) are shifted significantly downfield (to a higher ppm value) compared to carbons in a simple alkane.[7] This effect diminishes rapidly with distance, so β-carbons are less affected, and γ-carbons even less so.[6]

-

Substitution Effect (α- and β-effects): The number of carbon substituents on a given carbon atom influences its chemical shift. In the hexyl chains of this compound, the methylene (-CH₂-) carbons will have different shifts depending on their position within the chain.

-

Steric Effects (γ-gauche effect): Steric compression can cause a shielding effect (an upfield shift to lower ppm). While less pronounced in a flexible acyclic molecule like this compound compared to rigid cyclic systems, intramolecular interactions from chain folding can subtly influence the chemical shifts of the central carbons in the hexyl chains.

-

Hybridization: All carbon atoms in this compound are sp³ hybridized. This results in chemical shifts appearing in the typical aliphatic region of the spectrum, generally between 10-65 ppm.[7][8]

Predicted 13C NMR Spectrum and Peak Assignments

While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be generated using computational algorithms and databases of similar structures.[9][10] The following data represents a predicted spectrum, which serves as an excellent benchmark for experimental verification.

The structure of this compound is first visualized with clear carbon numbering to facilitate discussion of the assignments.

Caption: Labeled structure of this compound.

Due to the molecule's symmetry, the two hexyl chains are chemically equivalent, resulting in a spectrum with only 7 distinct signals: one for the N-methyl carbon and six for the carbons of one hexyl chain.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C6' (Terminal CH₃) | 14.2 | The terminal methyl group is furthest from the electronegative nitrogen and is the most shielded (most upfield) aliphatic carbon, typical for the end of an alkyl chain. |

| C5' | 22.8 | This methylene carbon is in the β-position relative to the chain end and shows a predictable downfield shift from the terminal methyl. |

| C4' | 27.0 | As we move closer to the nitrogen, the deshielding effect begins to subtly increase. This carbon is sufficiently removed to be in the typical alkane methylene region. |

| C3' | 29.5 | This carbon experiences minimal influence from either the nitrogen atom or the chain terminus, placing it in a chemical environment similar to the central carbons of a long alkane chain. |

| C2' | 32.0 | In the β-position to the nitrogen atom, this carbon experiences a moderate deshielding effect, shifting it downfield relative to the other mid-chain carbons (C3', C4', C5'). |

| C1' (α to N) | 55.1 | Being directly attached to the nitrogen, this α-carbon is the most deshielded carbon in the hexyl chain due to the strong inductive effect of the nitrogen atom.[7] Its chemical shift is characteristic of α-carbons in tertiary amines. |

| C7 (N-CH₃) | 42.5 | The N-methyl carbon is also in an α-position to the nitrogen. Its distinct shift, typically found between 40-50 ppm for tertiary amines, allows for easy identification and confirmation of the N-methyl group. |

Note: Predicted values were generated using algorithms that analyze vast spectral databases. Actual experimental values may vary slightly based on solvent, concentration, and temperature.[11]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality, verifiable 13C NMR spectrum, a standardized protocol is essential. The following steps provide a self-validating methodology for the analysis of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like aliphatic amines.[12]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]

4.2. Spectrometer Setup and Data Acquisition This protocol is based on a standard 400 MHz NMR spectrometer.[14]

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (e.g., CDCl₃).

-

Tuning and Matching: Tune and match the 13C probe to the sample to ensure maximum signal receptivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters: Set the following key parameters for a standard proton-decoupled 13C experiment:

-

Pulse Program: zgpg30 or a similar pulse program with a 30° pulse angle and power-gated proton decoupling.

-

Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all possible carbon signals are captured.

-

Number of Scans (NS): Start with 128 or 256 scans. Due to the low natural abundance of 13C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio.[4]

-

Relaxation Delay (d1): Set to 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for accurate signal integration, although less critical for simple qualitative identification.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

The following diagram illustrates the overall workflow for spectral analysis.

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The 13C NMR spectrum of this compound is characterized by seven distinct signals, reflecting the molecular symmetry. The chemical shifts are governed primarily by the inductive effect of the tertiary nitrogen atom, which causes significant downfield shifts for the α-carbons (C1' and the N-methyl carbon). The remaining carbons of the hexyl chains exhibit shifts typical of aliphatic alkanes, with subtle variations based on their proximity to the nitrogen center. By combining predictive data with a rigorous experimental protocol, researchers can confidently use 13C NMR to verify the identity, purity, and structure of this compound for applications in chemical synthesis and materials science.

References

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4426313, this compound. [Link]

-

LookChem. N-Methylhexylamine. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Hartono, A., et al. (2014). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. [Link]

-

RSC Publishing. Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 37079, N-Methylhexylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78090, N,N-Dimethylhexylamine. [Link]

-

Scribd. Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Unknown. 13-C NMR Protocol for beginners AV-400. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

-

Unknown. 13C NMR spectroscopy • Chemical shift. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

YouTube. 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

PubChemLite. This compound (C13H29N). [Link]

-